(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid

CAS No.: 7252-23-5

Cat. No.: VC8445404

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7252-23-5 |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.2 g/mol |

| IUPAC Name | (Z)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid |

| Standard InChI | InChI=1S/C10H10N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3- |

| Standard InChI Key | TXGCHSXRGITSHI-ARJAWSKDSA-N |

| Isomeric SMILES | C1=CC(=CN=C1)CNC(=O)/C=C\C(=O)O |

| SMILES | C1=CC(=CN=C1)CNC(=O)C=CC(=O)O |

| Canonical SMILES | C1=CC(=CN=C1)CNC(=O)C=CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

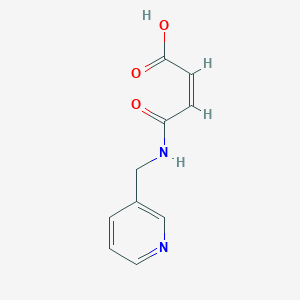

The (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid features a conjugated system with a γ-keto group, an α,β-unsaturated double bond, and a pyridin-3-ylmethylamino substituent (Figure 1). The Z-configuration of the double bond imposes specific stereoelectronic constraints that influence reactivity and biological interactions .

Molecular Formula and Weight

Based on structural analogs such as (Z)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid (CAS 7144-91-4), the molecular formula is inferred as C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol . Exact mass calculations align with 206.069 Da, while the topological polar surface area (TPSA) is approximately 67.26 Ų, indicating moderate solubility in polar solvents . The logP value, estimated at 0.91, suggests balanced lipophilicity suitable for membrane permeability .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₃ | |

| Molecular Weight | 206.20 g/mol | |

| Exact Mass | 206.069 Da | |

| TPSA | 67.26 Ų | |

| logP | 0.91 |

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid likely follows methodologies established for analogous (Z)-4-oxo-4-(arylamino)but-2-enoic acids. A representative approach involves:

-

Knoevenagel Condensation: Reaction of pyridin-3-ylmethylamine with a β-keto ester (e.g., ethyl acetoacetate) to form an enamine intermediate.

-

Acid Hydrolysis: Cleavage of the ester group under acidic conditions yields the target carboxylic acid .

This route mirrors the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids reported by , where derivatives exhibited high stereoselectivity (Z:E > 9:1) confirmed via NMR spectroscopy .

Spectroscopic Characterization

-

¹H NMR: Key signals include a downfield doublet (δ 7.8–8.5 ppm) for the pyridinyl protons, a singlet for the conjugated enone proton (δ 6.2–6.5 ppm), and broad resonances for the NH and COOH groups .

-

¹³C NMR: Peaks at δ 170–175 ppm (C=O of carboxylic acid), δ 165–170 ppm (γ-keto carbonyl), and δ 120–150 ppm (pyridinyl carbons) .

-

IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) .

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

Structurally related (Z)-4-oxo-4-(arylamino)but-2-enoic acids demonstrate potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, with Ki values in the low nanomolar range (1.85–5.04 nM for hCA I; 2.01–2.94 nM for hCA II) . The pyridinylmethyl moiety likely enhances binding to the enzyme’s hydrophobic pocket, while the conjugated system facilitates zinc coordination at the active site .

Structure-Activity Relationships (SAR)

-

Pyridinyl Position: 3-Substituted derivatives (e.g., pyridin-3-ylmethyl) exhibit superior activity compared to 4-substituted analogs due to optimized steric and electronic interactions .

-

Double Bond Geometry: The Z-configuration is critical for maintaining planarity and stabilizing enzyme-inhibitor complexes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume